REACTION_CXSMILES
|
[NH3:1].[CH2:2]([OH:4])[CH3:3].[CH2:5]1[CH2:9]O[CH2:7][CH2:6]1>>[NH2:1][CH2:3][CH:2]([C:5]1[CH:9]=[CH:9][C:5]([C:6]2[CH:7]=[CH:6][CH:5]=[CH:9][CH:7]=2)=[CH:7][CH:6]=1)[OH:4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product mixture obtained in a)
|
Type
|
CUSTOM
|
Details
|
to give a homogeneous system
|
Type
|
TEMPERATURE
|
Details
|
A slight increase in temperature
|
Type
|
CUSTOM
|
Details
|
gave scarce improvement
|
Type
|
ADDITION
|
Details
|
a complex mixture of products
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
ADDITION
|
Details
|
dichloromethane (150 mL) was added
|
Type
|
CUSTOM
|
Details
|
to give a precipitate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
A sample of the solid (1.04 g) was purified by silica gel chromatography (200 mL)
|
Type
|
CUSTOM
|
Details
|
Evaporation of pure fractions
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |